rac Guaifenesin-d5 Cyclic Carbonate rac Guaifenesin-d5 Cyclic Carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20254592
InChI: InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D
SMILES:
Molecular Formula: C11H12O5
Molecular Weight: 229.24 g/mol

rac Guaifenesin-d5 Cyclic Carbonate

CAS No.:

Cat. No.: VC20254592

Molecular Formula: C11H12O5

Molecular Weight: 229.24 g/mol

* For research use only. Not for human or veterinary use.

rac Guaifenesin-d5 Cyclic Carbonate -

Specification

Molecular Formula C11H12O5
Molecular Weight 229.24 g/mol
IUPAC Name 4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one
Standard InChI InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D
Standard InChI Key YZXWOTFONXXTKG-RORPNYJOSA-N
Isomeric SMILES [2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H]
Canonical SMILES COC1=CC=CC=C1OCC2COC(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

rac Guaifenesin-d5 Cyclic Carbonate (CAS 1329809-21-3) is a stable isotope-labeled analog of Guaifenesin Cyclic Carbonate (CAS 2049-21-0). Its molecular formula is C11H7D5O5\text{C}_{11}\text{H}_{7}\text{D}_{5}\text{O}_{5}, with a molecular weight of 229.24 g/mol . The compound features five deuterium atoms substituted at specific positions, as illustrated by its SMILES notation:
[2H]C([2H])(Oc1ccccc1OC)C2([2H])OC(=O)OC2([2H])[2H]\text{[2H]C([2H])(Oc1ccccc1OC)C2([2H])OC(=O)OC2([2H])[2H]} .

Comparative Analysis with Non-Deuterated Form

The non-deuterated counterpart, rac Guaifenesin Cyclic Carbonate (CAS 2049-21-0), has the formula C11H12O5\text{C}_{11}\text{H}_{12}\text{O}_{5} and a molecular weight of 224.21 g/mol . The isotopic substitution increases the molecular weight by approximately 5.03 g/mol, aligning with theoretical expectations for deuterium labeling .

Propertyrac Guaifenesin-d5 Cyclic Carbonaterac Guaifenesin Cyclic Carbonate
CAS Number1329809-21-32049-21-0
Molecular FormulaC11H7D5O5\text{C}_{11}\text{H}_{7}\text{D}_{5}\text{O}_{5}C11H12O5\text{C}_{11}\text{H}_{12}\text{O}_{5}
Molecular Weight (g/mol)229.24224.21
Purity>95% (HPLC)>95% (HPLC)

Synthesis and Isotopic Labeling

Deuteration Strategy

Deuteration involves replacing five hydrogen atoms with deuterium at specific sites to create rac Guaifenesin-d5 Cyclic Carbonate. This process enhances the compound’s utility in pharmacokinetic studies, as deuterated analogs are widely used as internal standards in mass spectrometry to improve analytical precision .

Synthetic Pathways

While explicit synthetic routes are proprietary, the process likely involves:

  • Cyclic Carbonate Formation: Reaction of Guaifenesin with phosgene or carbonyl diimidazole to form the cyclic carbonate .

  • Deuterium Exchange: Catalytic deuteration under controlled conditions to replace hydrogens at metabolically stable positions .

Pharmacological and Biomedical Applications

Role in Drug Delivery Systems

rac Guaifenesin Cyclic Carbonate derivatives are instrumental in formulating nanoparticles for targeted drug delivery. These nanoparticles exhibit:

  • Enhanced Stability: Protection of encapsulated drugs from enzymatic degradation .

  • Controlled Release: Tunable release kinetics based on nanoparticle size and composition .

  • Tissue Specificity: Surface functionalization with ligands enables targeting of specific cell types .

The deuterated form, rac Guaifenesin-d5 Cyclic Carbonate, is particularly valuable in tracking nanoparticle distribution and metabolism in vivo using isotopic tracing techniques .

Expectorant Activity

Guaifenesin, the parent compound, is an FDA-approved expectorant that increases airway surface liquid volume and reduces mucus viscosity . Deuterated analogs like rac Guaifenesin-d5 Cyclic Carbonate are used in preclinical studies to investigate:

  • Metabolic Pathways: Deuterium labeling allows precise tracking of metabolic products via LC-MS .

  • Dosage Optimization: Studies on deuterium’s kinetic isotope effect (KIE) inform dose-response relationships .

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment, with both deuterated and non-deuterated forms showing >95% purity .

Mass Spectrometry

Deuterated compounds exhibit distinct mass shifts in MS spectra. For example, the molecular ion peak for rac Guaifenesin-d5 Cyclic Carbonate appears at m/z=229.24m/z = 229.24, compared to m/z=224.21m/z = 224.21 for the non-deuterated form .

Future Directions

Advanced Drug Delivery Systems

Ongoing research aims to optimize rac Guaifenesin Cyclic Carbonate-based nanoparticles for:

  • Oncology: Targeted delivery of chemotherapeutics to tumor microenvironments .

  • Neurology: Blood-brain barrier penetration for CNS drug delivery .

Isotope-Effect Studies

Further exploration of deuterium’s KIE could reveal novel metabolic pathways, enhancing the design of deuterated pharmaceuticals .

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